molecular formula C12H14ClN3O B14240025 N-(4-Chlorobutyl)-1H-indazole-3-carboxamide CAS No. 502709-87-7

N-(4-Chlorobutyl)-1H-indazole-3-carboxamide

Cat. No.: B14240025
CAS No.: 502709-87-7
M. Wt: 251.71 g/mol
InChI Key: NRFMGWJPAKAZEZ-UHFFFAOYSA-N
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Description

N-(4-Chlorobutyl)-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with 4-chlorobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving product purity. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: N-oxide derivatives are formed when the compound undergoes oxidation.

    Reduction Products: Amine derivatives are produced through reduction reactions.

Scientific Research Applications

N-(4-Chlorobutyl)-1H-indazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound serves as a tool for probing biological pathways and identifying new drug targets.

    Industrial Applications: This compound is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobutyl)-1H-indazole-3-carboxamide: shares structural similarities with other indazole derivatives, such as:

Uniqueness

Properties

CAS No.

502709-87-7

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

N-(4-chlorobutyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C12H14ClN3O/c13-7-3-4-8-14-12(17)11-9-5-1-2-6-10(9)15-16-11/h1-2,5-6H,3-4,7-8H2,(H,14,17)(H,15,16)

InChI Key

NRFMGWJPAKAZEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCCCl

Origin of Product

United States

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